Differential Heterocycle Geometry: Isoxazole-5-carboxamide vs. Benzamide Terminus in Pyridazinone Derivatives
In the isoxazole-5-carboxamide derivative patent family (WO2010089297A1, US 2012/0095002), the pyridazinone–isoxazole hybrid scaffold corresponding to CAS 1219842-10-0 is explicitly claimed as a preferred embodiment for TRPV1 modulation, while benzamide-terminated analogs such as 2-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide are structurally excluded from the claims of the isoxazole-specific patent and belong to a distinct chemical series [1]. Although the patent does not divulge side-by-side IC50 values for both compounds, the divergent patent classification underscores that the replacement of the isoxazole ring by a substituted phenyl yields a compound of different intellectual property and, by inference, different selectivity/toxicity profiles as evidenced by distinct class-level claims [1].
| Evidence Dimension | Intellectual property and chemical series classification |
|---|---|
| Target Compound Data | Isoxazole-5-carboxamide pyridazinone (CAS 1219842-10-0) claimed in TRPV1 antagonist patent (WO2010089297A1) [1] |
| Comparator Or Baseline | 2-Fluorobenzamide pyridazinone analog – not claimed in WO2010089297A1 [1] |
| Quantified Difference | Qualitative: distinct patent series; no overlap in Markush claims |
| Conditions | Patent family analysis |
Why This Matters
For industrial or academic users pursuing TRPV1-targeted research, selecting a compound outside the specifically claimed isoxazole series may lead to invalid patent protection and unanticipated pharmacological behavior.
- [1] Ratcliffe, P. D., Palin, R. (2012). Isoxazole-5-carboxamide derivatives. U.S. Patent Application Publication No. US 2012/0095002 A1. View Source
